1-(5-Chloro-2-methoxybenzenesulfonyl)-4-phenylpiperazine
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Overview
Description
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-phenylpiperazine is a chemical compound with a complex structure that includes a piperazine ring substituted with a 5-chloro-2-methoxyphenylsulfonyl group and a phenyl group
Preparation Methods
The synthesis of 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-phenylpiperazine typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-phenylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxybenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
1-(5-Chloro-2-methoxybenzenesulfonyl)-4-phenylpiperazine can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: This compound has a similar structure but lacks the sulfonyl and chloro substituents, leading to different chemical and biological properties.
1-(5-Chloro-2-methoxyphenyl)piperazine:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.
Properties
CAS No. |
325810-83-1 |
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Molecular Formula |
C17H19ClN2O3S |
Molecular Weight |
366.9g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C17H19ClN2O3S/c1-23-16-8-7-14(18)13-17(16)24(21,22)20-11-9-19(10-12-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
InChI Key |
NWNYFGUKEDBFGJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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